N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(4-isopropylphenoxy)acetyl]thiourea N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(4-isopropylphenoxy)acetyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0988999
InChI: InChI=1S/C20H18F6N2O2S/c1-11(2)12-3-5-16(6-4-12)30-10-17(29)28-18(31)27-15-8-13(19(21,22)23)7-14(9-15)20(24,25)26/h3-9,11H,10H2,1-2H3,(H2,27,28,29,31)
SMILES: CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Molecular Formula: C20H18F6N2O2S
Molecular Weight: 464.4 g/mol

N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(4-isopropylphenoxy)acetyl]thiourea

CAS No.:

Cat. No.: VC0988999

Molecular Formula: C20H18F6N2O2S

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(4-isopropylphenoxy)acetyl]thiourea -

Specification

Molecular Formula C20H18F6N2O2S
Molecular Weight 464.4 g/mol
IUPAC Name N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-2-(4-propan-2-ylphenoxy)acetamide
Standard InChI InChI=1S/C20H18F6N2O2S/c1-11(2)12-3-5-16(6-4-12)30-10-17(29)28-18(31)27-15-8-13(19(21,22)23)7-14(9-15)20(24,25)26/h3-9,11H,10H2,1-2H3,(H2,27,28,29,31)
Standard InChI Key DTANNDMAWRKOQZ-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Canonical SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator